molecular formula C8H9BrN2O2 B1370549 5-bromo-2-methoxy-N-methylnicotinamide CAS No. 1072854-99-9

5-bromo-2-methoxy-N-methylnicotinamide

Cat. No.: B1370549
CAS No.: 1072854-99-9
M. Wt: 245.07 g/mol
InChI Key: MUAARLCXQTWPPF-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-methylnicotinamide is a nicotinamide derivative characterized by a bromine atom at the 5-position, a methoxy group at the 2-position of the pyridine ring, and an N-methyl substitution on the carboxamide group. This compound is structurally related to bioactive molecules often investigated for pharmaceutical applications, particularly in kinase inhibition or metabolic modulation. Its molecular formula is C₈H₈BrN₂O₂, with a molecular weight of 259.07 g/mol (estimated).

Properties

IUPAC Name

5-bromo-2-methoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-10-7(12)6-3-5(9)4-11-8(6)13-2/h3-4H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAARLCXQTWPPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(N=CC(=C1)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-methylnicotinamide typically involves the bromination of 2-methoxy-N-methylnicotinamide. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, at controlled temperatures to ensure selective bromination at the desired position on the nicotinamide ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-methylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms .

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C8H9BrN2O2
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 1072854-99-9

Scientific Research Applications

1. Chemistry

  • Intermediate in Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern on the nicotinamide ring allows for the development of derivatives with varied properties, making it a valuable building block in organic chemistry.

2. Biology

  • Biological Activities : Research indicates that 5-bromo-2-methoxy-N-methylnicotinamide exhibits significant antimicrobial, anticancer, and anti-inflammatory properties.
    • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains. The Minimum Inhibitory Concentrations (MIC) for key strains are summarized below:
      Bacterial StrainMIC (µM)
      Staphylococcus aureus16
      Escherichia coli32
      Enterococcus faecalis8
    • Anticancer Activity : The compound demonstrates potent antiproliferative effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are as follows:
      Cell LineIC50 (µM)
      MCF-7 (breast cancer)3.1
      HCT116 (colon cancer)5.3
      HEK293 (human embryonic kidney)4.0

3. Medicine

  • Therapeutic Applications : Ongoing research is investigating the potential of this compound as a therapeutic agent for various diseases, particularly cancers linked to the overexpression of Nicotinamide N-methyltransferase (NNMT), which has been associated with metabolic disorders and certain malignancies .

Case Studies

  • Anticancer Properties Study : A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various nicotinamide derivatives, including this compound. This research highlighted its selective activity against the MCF-7 breast cancer cell line, indicating its potential for further development as an anticancer drug.
  • Antimicrobial Efficacy Research : Another study focused on the antimicrobial efficacy of this compound against resistant bacterial strains, demonstrating its potential as a novel antimicrobial agent suitable for clinical applications.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Pyridine Ring

Halogen Variation
  • 5-Fluoro-2-methoxynicotinic acid (CAS 884494-82-0):
    Substituting bromine with fluorine reduces molecular weight (similarity score: 0.86) and alters electronic properties. Fluorine’s smaller size and higher electronegativity may enhance metabolic stability compared to bromine but reduce steric bulk.
Methoxy Group Position
  • 2-Methoxy vs. 6-Methoxy Derivatives: describes 5-bromo-N-[(6-methoxy-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-N-(3-methylphenyl)nicotinamide, where the methoxy group is part of a fused quinoline system. This complex structure diverges significantly in lipophilicity and hydrogen-bonding capacity compared to the simpler pyridine-based target compound.

Amide Substitution Variations

  • N-Methyl vs.

Carboxylic Acid Derivatives

  • 5-Bromo-2-methoxynicotinic acid (CAS 54916-66-4):
    The carboxylic acid analog (similarity score: 0.85) exhibits higher acidity (pKa ~3–4) compared to the carboxamide, influencing ionization state and bioavailability.

Table 1: Key Parameters of Analogous Compounds

Compound Name CAS Number Molecular Weight (g/mol) Similarity Score Key Substituents
5-Bromo-2-methoxy-N-methylnicotinamide 1245646-66-5* 259.07 1.00 5-Br, 2-OCH₃, N-CH₃
5-Fluoro-2-methoxynicotinic acid 884494-82-0 187.12 0.86 5-F, 2-OCH₃, COOH
6-Bromo-2-methoxynicotinic acid 1060806-62-3 247.03 0.87 6-Br, 2-OCH₃, COOH
5-Bromo-N-methoxy-N-methylnicotinamide 183608-47-1 275.10 0.89† 5-Br, N-OCH₃, N-CH₃
5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide 923785-55-1 320.15 0.75† 5-Br, N-(5-methylpyridin-2-yl)

*CAS 1245646-66-5 corresponds to 5-bromo-2-methoxypyridine-3-carboxamide (non-methylated amide). †Estimated based on structural divergence.

Biological Activity

5-Bromo-2-methoxy-N-methylnicotinamide (5-Br-2-MeO-NMeN) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Profile

  • Molecular Formula : C8H9BrN2O2
  • Molecular Weight : 245.07 g/mol
  • CAS Number : 1072854-99-9

Biological Activities

5-Br-2-MeO-NMeN exhibits a range of biological activities, primarily focusing on antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that 5-Br-2-MeO-NMeN possesses notable antimicrobial properties. It has been shown to inhibit various bacterial strains, with minimum inhibitory concentrations (MIC) reported as follows:

Bacterial StrainMIC (µM)
Staphylococcus aureus16
Escherichia coli32
Enterococcus faecalis8

These findings suggest its potential use as an antimicrobial agent in clinical settings.

Anticancer Activity

The compound has demonstrated significant antiproliferative effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below:

Cell LineIC50 (µM)
MCF-7 (breast cancer)3.1
HCT116 (colon cancer)5.3
HEK293 (human embryonic kidney)4.0

In particular, its selective activity against the MCF-7 cell line highlights its potential as a targeted cancer therapy .

The mechanism by which 5-Br-2-MeO-NMeN exerts its biological effects involves interaction with specific molecular targets within cells. Preliminary studies suggest that it may modulate enzyme activity and influence gene expression pathways involved in cell proliferation and apoptosis. The bromine atom and methoxy group in its structure are believed to play crucial roles in these interactions .

Study on Anticancer Properties

A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various nicotinamide derivatives, including 5-Br-2-MeO-NMeN. The study found that this compound exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line, with an IC50 value of 3.1 µM, making it a promising candidate for further development as an anticancer drug .

Study on Antimicrobial Efficacy

Another research effort focused on the antimicrobial efficacy of 5-Br-2-MeO-NMeN against clinically relevant pathogens. The results indicated that the compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria, suggesting its utility as a broad-spectrum antimicrobial agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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